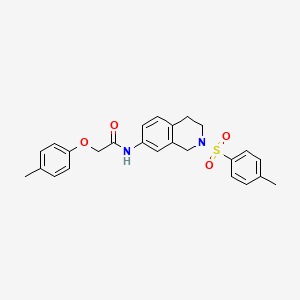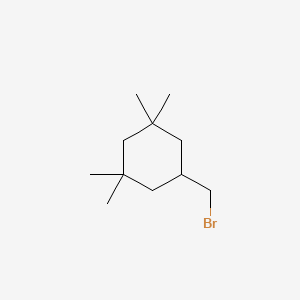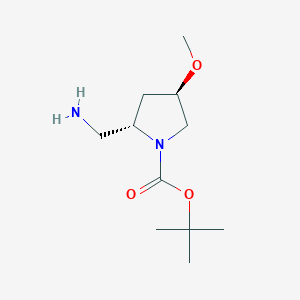
Methyl 4-(butylamino)-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(butylamino)-3-nitrobenzoate is an organic compound with the molecular formula C12H16N2O4 It is a derivative of benzoic acid and contains a nitro group, a butylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(butylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by alkylation with butylamine. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the amino group. The resulting nitro compound is then reacted with butylamine under reflux conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(butylamino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 4-(butylamino)-3-aminobenzoate.
Substitution: Depending on the nucleophile, products such as Methyl 4-(substituted amino)-3-nitrobenzoate.
Hydrolysis: 4-(Butylamino)-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-(butylamino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(butylamino)-3-nitrobenzoate and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(butylamino)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 4-(amino)-3-nitrobenzoate: Lacks the butyl group, affecting its lipophilicity and biological activity.
Methyl 4-(butylamino)-3-hydroxybenzoate: Contains a hydroxy group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(butylamino)-3-nitrobenzoate is unique due to the presence of both the nitro and butylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(butylamino)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13-10-6-5-9(12(15)18-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEXRMYIFRHRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2817385.png)
![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)
![5-(2-chloro-6-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817391.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)


![13-fluoro-5-(6-oxo-1H-pyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2817399.png)


![4-[3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine](/img/structure/B2817402.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2817403.png)
